molecular formula C19H19N3O B10807542 N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide

N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide

Cat. No.: B10807542
M. Wt: 305.4 g/mol
InChI Key: SKDCXCATBQHMRL-UHFFFAOYSA-N
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Description

N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide is a synthetic benzimidazole derivative designed for exploratory biological research. The benzimidazole scaffold is recognized as a privileged structure in medicinal chemistry due to its isosteric relationship with naturally occurring nucleotides, allowing it to interact with a wide range of biopolymers and biological targets . This specific compound is of significant interest in oncology research; structurally related benzimidazole compounds have been developed and patented as potent inhibitors of kinesin spindle protein (KSP), a critical target in mitosis, for the investigation of novel anti-cancer therapies . Beyond oncology, benzimidazole-based compounds are extensively profiled for their potential in anti-infective research. The core structure demonstrates a broad spectrum of pharmacological activities, and researchers are actively synthesizing novel derivatives to combat drug-resistant pathogens, including protozoal parasites like Trypanosoma cruzi and Trichomonas vaginalis . The prop-2-en-1-yl (allyl) substituent on the benzimidazole nitrogen may offer a versatile handle for further synthetic modification, enabling researchers to explore structure-activity relationships and optimize properties such as potency, selectivity, and metabolic stability for various investigative purposes. This product is intended for use in non-clinical, in vitro research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-3-13-22-17-12-8-7-11-16(17)21-18(22)14(2)20-19(23)15-9-5-4-6-10-15/h3-12,14H,1,13H2,2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDCXCATBQHMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC=C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Propenyl Derivatives

A common approach involves reacting o-phenylenediamine with a propenyl-substituted aldehyde or ketone under acidic conditions. For example:

  • Reagents : o-phenylenediamine, allyl aldehyde (prop-2-enal), hydrochloric acid.

  • Conditions : Reflux in ethanol for 5–8 hours.

  • Mechanism : Acid-catalyzed cyclization forms the benzimidazole ring, with the propenyl group introduced at the 1-position.

This method parallels the synthesis of 2-substituted benzimidazoles described in PMC studies, where refluxing in ethanol ensures complete cyclization.

Post-Cyclization Alkylation

Alternatively, the propenyl group may be introduced after benzimidazole formation:

  • Reagents : 1H-benzimidazole, allyl bromide, sodium hydride (NaH).

  • Conditions : Anhydrous dimethylformamide (DMF), 0°C to room temperature, 12 hours.

  • Yield : ~70–80% (extrapolated from similar alkylations in patent literature).

This method avoids side reactions associated with direct cyclocondensation but requires stringent anhydrous conditions.

Introduction of the Ethylamine Side Chain

The ethyl group at the 1-position of benzimidazole is critical for subsequent acylation. Two primary strategies are employed:

Nucleophilic Substitution

  • Reagents : 1-(Prop-2-en-1-yl)-1H-benzimidazole, ethylamine, potassium carbonate (K₂CO₃).

  • Conditions : Reflux in acetonitrile for 24 hours.

  • Challenges : Competing alkylation at multiple benzimidazole nitrogen sites may occur, necessitating careful stoichiometric control.

Reductive Amination

  • Reagents : 2-Acetyl-1-(prop-2-en-1-yl)-1H-benzimidazole, sodium cyanoborohydride (NaBH₃CN).

  • Conditions : Methanol, pH 4–5 (acetic acid buffer), room temperature, 48 hours.

  • Advantages : Higher regioselectivity compared to nucleophilic substitution.

Acylation with Benzoyl Chloride

The final step involves coupling the ethylamine intermediate with benzoyl chloride to form the benzamide moiety.

Schotten-Baumann Reaction

  • Reagents : Ethylamine intermediate, benzoyl chloride, aqueous sodium hydroxide (NaOH).

  • Conditions : Dichloromethane/water biphasic system, 0°C, vigorous stirring for 2 hours.

  • Yield : ~85–90% (based on analogous acylation reactions).

  • Purification : Recrystallization from ethanol or ethyl acetate/hexane mixtures.

Carbodiimide-Mediated Coupling

  • Reagents : Ethylamine intermediate, benzoyl chloride, N,N’-dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP).

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.

  • Advantages : Suitable for acid-sensitive substrates, though costlier due to reagent requirements.

Purification and Characterization

Crystallization Techniques

  • Solvent Systems : Ethanol, ethyl acetate, or cyclohexane.

  • Seeding : Addition of crystalline seeds to induce polymorph-specific crystallization, as demonstrated in patent WO2017191651A1.

Chromatographic Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50% ethyl acetate).

  • HPLC Analysis : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its propenyl group (CH₂=CH–CH₃) and benzimidazole nitrogen atoms. Key oxidative transformations include:

Reagent/ConditionsReaction SiteProduct FormedYield (%)Reference
KMnO₄ (acidic conditions)Allylic C-H bondEpoxide formation at propenyl62-68
H₂O₂ (catalytic Fe³⁺)Benzimidazole N-atomsN-oxide derivatives55-60
CrO₃ in acetic acidBenzamide carbonylCarboxylic acid derivative71

These reactions demonstrate selective oxidation depending on reagent choice, with epoxidation being particularly relevant for modifying biological activity .

Reduction Reactions

Reductive transformations target the amide carbonyl and unsaturated bonds:

Reagent/ConditionsReaction SiteProduct FormedYield (%)Reference
LiAlH₄ (anhydrous ether)Benzamide carbonylSecondary amine (N-benzyl)83
H₂/Pd-C (ethanol, 50°C)Propenyl double bondPropyl-substituted derivative90
NaBH₄/CeCl₃ (THF, 0°C)Imidazole ringPartially reduced dihydro form67

The LiAlH₄-mediated reduction of the benzamide to an amine is a key step for generating bioactive analogues .

Nucleophilic Substitution

The 1-position propenyl group participates in SN reactions under basic conditions:

NucleophileConditionsProductApplicationReference
PiperazineK₂CO₃/DMF, 80°CPiperazinyl-benzimidazole conjugateEnhanced solubility
ThiophenolEtOH reflux, 12hArylthioether derivativeAntioxidant activity
NaN₃ (DMSO)Microwave, 100°CAzido-substituted analogueClick chemistry precursor

Electrophilic Substitution

Benzimidazole's C-5 position undergoes halogenation:

ElectrophileConditionsProductYield (%)Reference
Cl₂ (FeCl₃)CH₂Cl₂, 0°C5-chloro derivative78
Br₂ (H₂SO₄)60°C, 2h5-bromo derivative82

Cycloaddition Reactions

The propenyl group participates in [3+2] cycloadditions:

Reaction PartnerConditionsProductNotable FeatureReference
Phenyl azideCu(I), RTTriazolo-benzimidazole hybridAnticancer activity
DMAD (dienophile)Toluene, 110°CFuran-fused derivativeFluorescence properties

Hydrolysis Reactions

Controlled hydrolysis modifies the benzamide moiety:

ConditionsProductOutcomeReference
6M HCl, reflux, 8hBenzoic acid + amino derivativeCleavage of amide bond
NaOH (aq)/EtOH, 70°C, 4hCarboxylate saltEnhanced water solubility

Key Research Findings

  • Structure-Activity Relationships : Epoxidation at the propenyl group increases anticancer potency by 3-fold compared to the parent compound .

  • Biological Implications : N-oxide derivatives show 89% inhibition of COX-2 at 10 μM concentration, linked to anti-inflammatory effects .

  • Synthetic Utility : Azido derivatives serve as intermediates for synthesizing 1,2,3-triazole libraries via click chemistry .

This reactivity profile enables rational design of analogues for pharmaceutical development, particularly in oncology and inflammation. Experimental protocols from provide reproducible methods for scaling these transformations.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide, have been investigated for their potential anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific signaling pathways.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of similar benzimidazole derivatives against various cancer cell lines, revealing significant activity against breast and colorectal cancer cells. The compound exhibited an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as a therapeutic candidate .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Research indicates that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Case Study: Antimicrobial Efficacy

In a comparative study, synthesized benzimidazole derivatives demonstrated varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing promising results for clinical applications in treating infections .

Antifungal Activity

Benzimidazole derivatives are recognized for their antifungal properties. This compound has shown moderate antifungal activity against strains like Candida albicans and Aspergillus niger.

Case Study: Fungal Inhibition

Research indicated that certain derivatives exhibited MIC values that suggest considerable effectiveness against fungal pathogens, which could be beneficial in developing new antifungal agents .

Anticancer Mechanisms

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival.
  • Induction of Apoptosis : It can trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression.

Antimicrobial Mechanisms

  • Cell Wall Disruption : The compound may disrupt bacterial cell walls, leading to cell lysis.
  • Inhibition of Protein Synthesis : It can inhibit the synthesis of proteins essential for bacterial growth.

Mechanism of Action

The mechanism of action of N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. This can lead to the disruption of cellular processes in cancer cells, resulting in cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous benzimidazole-benzamide derivatives, focusing on structural variations, substituent effects, and inferred properties.

Substituent Effects on the Benzimidazole Nitrogen

  • N-{2-[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide (): Features a 2-chlorobenzyl group at the 1-position. The electron-withdrawing chlorine atom enhances stability against oxidation but may reduce nucleophilicity at the benzimidazole core. Molecular weight: 355.866 .
  • 2-[1-(4-Isobutylphenyl)ethyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole (): Contains a methylprop-2-en-1-yl group, which sterically hinders the benzimidazole nitrogen compared to the target compound. This substitution could influence binding interactions in biological systems .

Variations in the Amide Moiety

  • Target Compound : The benzamide group provides a planar aromatic system for π-π interactions.
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Substitutes benzamide with a hydroxy-tert-butyl group, creating an N,O-bidentate directing group suitable for metal-catalyzed C–H functionalization. This highlights the role of amide substituents in modulating reactivity .
  • Molecular formula: C₁₇H₁₃N₅O .

Impact of Halogenation and Heterocyclic Additions

  • N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide (): Incorporates a chlorinated pyrazole ring, which may enhance antibacterial activity due to halogen-induced lipophilicity. This contrasts with the non-halogenated target compound .
  • 3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (): Combines benzamide with purine and quinazolinone moieties, illustrating the versatility of benzamide derivatives in targeting nucleotide-binding proteins .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent on Benzimidazole Amide Group Molecular Weight (g/mol) Notable Properties Reference
Target Compound 1-(prop-2-en-1-yl) Benzamide ~309.37 (estimated) Allyl group for reactivity -
N-{2-[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide 1-(2-chlorobenzyl) Butanamide 355.866 Enhanced stability, chlorinated
N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide None (pyrazole hybrid) Benzamide 295.32 Planar hybrid structure
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N/A Hydroxy-tert-butyl 207.26 Metal-coordination capability

Research Findings and Implications

  • Synthetic Flexibility : The allyl group in the target compound allows for further functionalization via thiol-ene click chemistry or polymerization, a feature absent in chlorinated or bulky analogs .
  • Crystallographic Insights : Programs like SHELXL () and ORTEP () are critical for determining the stereochemistry of such compounds, ensuring accurate structure-activity relationship studies .

Biological Activity

N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and reviews to provide a comprehensive overview of its pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

\text{N 1 1 prop 2 en 1 yl 1H benzimidazol 2 yl ethyl}benzamide}

This structure features a benzimidazole moiety, known for its diverse biological activities, linked to an ethyl group and an amide functional group.

Anticancer Activity

Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. Specifically, derivatives have been reported to suppress tumor growth in vivo, highlighting their potential as therapeutic agents against various cancers.

Key Findings:

  • A derivative exhibited an IC50 of 25.72 ± 3.95 μM against MCF cell lines, indicating effective cytotoxicity .
  • In animal models, treatment with similar benzimidazole compounds resulted in reduced tumor sizes compared to control groups .

Antimicrobial Properties

Benzimidazole derivatives are also noted for their antimicrobial activity. The bioactivity against bacterial strains has been documented, with some compounds demonstrating potent inhibition of growth.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa20

Anti-inflammatory Effects

Some studies suggest that benzimidazole derivatives may possess anti-inflammatory properties as well. This activity is particularly relevant in the context of chronic inflammatory diseases.

Case Study:
A study evaluated the anti-inflammatory effects of a related benzimidazole compound in a murine model of inflammation, resulting in a significant reduction in inflammatory markers compared to untreated controls .

Structure-Activity Relationship (SAR)

The biological activities of benzimidazole derivatives are often influenced by their structural characteristics. The presence of specific substituents can enhance or diminish efficacy.

Key Points:

  • Substituents at the nitrogen and carbon positions can modulate activity.
  • The introduction of alkyl groups has been linked to increased lipophilicity and improved cell membrane permeability, enhancing bioactivity .

Q & A

Advanced Research Question

  • HPLC-MS : Reversed-phase chromatography (C18 column) with ESI-MS identifies byproducts via molecular ion peaks (e.g., m/z for unreacted intermediates or hydrolyzed benzamides) .
  • TGA/DSC : Thermal stability analysis reveals decomposition temperatures (>200°C for most benzimidazoles), guiding storage conditions .
  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals in complex mixtures, such as regioisomeric alkylation products .

How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

Advanced Research Question
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, plasma protein binding). Mitigation strategies:

  • Microsomal stability assays : Liver microsomes (human/rat) assess CYP450-mediated oxidation of the prop-2-en-1-yl group .
  • SAR analysis : Introduce electron-donating groups (e.g., methoxy) on the benzamide ring to reduce first-pass metabolism .
  • Pharmacokinetic modeling : Compartmental models predict bioavailability adjustments based on LogP (optimal range: 2.5–3.5) .

What crystallographic software and refinement protocols are recommended for small-molecule structure determination?

Basic Research Question

  • Data collection : Use Bruker D8 or Rigaku XtaLAB systems with Mo/Kα radiation.
  • Structure solution : SHELXT for space group determination and initial phase estimation .
  • Refinement : SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positions. Key metrics: R1 < 5%, wR2 < 12%, and Δρmax/min < 0.3 eÅ⁻³ .

How do substituents on the benzamide ring influence electronic properties and reactivity?

Advanced Research Question
DFT calculations (Gaussian, B3LYP/6-31G**) reveal:

  • Electron-withdrawing groups (NO₂, CF₃) : Increase electrophilicity at the carbonyl carbon, enhancing nucleophilic attack (e.g., hydrazine coupling) .
  • Steric effects : Ortho-substituents reduce rotational freedom, stabilizing specific conformers observed in X-ray structures .
  • Hammett parameters : Linear free-energy relationships (σ⁺) correlate substituent effects with reaction rates in SNAr mechanisms .

What are the best practices for reporting spectroscopic data to ensure reproducibility?

Basic Research Question

  • NMR : Report solvent, frequency (400/500 MHz), and coupling constants (J in Hz). Include 13C DEPT-135 for quaternary carbon identification .
  • IR : Note sample preparation (KBr pellet vs. ATR) and baseline correction methods .
  • Mass spectrometry : Specify ionization mode (ESI/APCI) and resolution (HRMS vs. LRMS) .

How can reaction mechanisms for key synthetic steps (e.g., Claisen-Schmidt condensation) be experimentally validated?

Advanced Research Question

  • Kinetic isotope effects (KIE) : Compare rates using deuterated aldehydes to identify rate-determining steps (e.g., enolate formation) .
  • In situ FTIR : Monitor carbonyl stretching (1700 cm⁻¹) to track enone formation .
  • Isotopic labeling : ¹⁸O tracing in benzamide coupling confirms nucleophilic acyl substitution vs. radical pathways .

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